6-Oxabicyclo[3.1.0]hexan-2-one
Overview
Description
6-Oxabicyclo[3.1.0]hexan-2-one is an organic compound belonging to the bicyclic class of compounds. It is a six-membered ring compound that is composed of three oxygen atoms, one carbon atom, and two hydrogen atoms. It is an important intermediate in the synthesis of a variety of compounds and is used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Scientific Research Applications
Radical Cyclisation from Alkenyl Oxaziridines
Some 6-oxa-1-azabicyclo[3.1.0]hexanes have been prepared via photoisomerisation of alkenyl nitrone esters and peracid oxidation of pyrrolines. Their ring-opening reactions offer pathways to synthesize related pyrrolines, showcasing the compound's utility in synthetic organic chemistry (Black, Edwards, & Laaman, 1998).
Conformational Studies of GABA Analogues
Bicyclo[3.1.0]hexane and its heteroanalogues, including oxygen-containing structures, have been investigated for their biological activities, serving as locked analogues of nucleoside building blocks. These compounds, including derivatives embedding a GABA unit, are utilized in designing bioactive compounds and exploring molecular conformations (Jimeno et al., 2011).
Applications in Gas Hydrate Promotion
Oxabicyclic compounds, such as 3,6-dioxabicyclo[3.1.0]hexane, have been explored as novel promoters for gas hydrates, demonstrating improved thermodynamic stability for methane hydrate systems. This suggests potential applications in energy storage and transportation fields (Seol, Shin, & Park, 2020).
Molecular Structure Analysis
The molecular and crystal structure of derivatives like 6-(p-iodobenzenesulfonyl)-3-oxa-6-azabicyclo[3.1.0]hexane has been determined, contributing to our understanding of these compounds' geometric and electronic properties, which is crucial for designing new materials and drugs (Trefonas & Sato, 1966).
Kinetics of Thermal Decomposition
The gas-phase decomposition kinetics of 6-oxabicyclo[3.1.0]hexane has been studied, providing insights into the stability and reactivity of this compound under various conditions, relevant for its applications in synthetic chemistry and material science (Flowers & Penny, 1974).
properties
IUPAC Name |
6-oxabicyclo[3.1.0]hexan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c6-3-1-2-4-5(3)7-4/h4-5H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSYWIWRUBJSDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2C1O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10287305 | |
Record name | Cyclopentanone, 2,3-epoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10287305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Oxabicyclo[3.1.0]hexan-2-one | |
CAS RN |
6705-52-8 | |
Record name | 6-Oxabicyclo[3.1.0]hexan-2-one | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50217 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclopentanone, 2,3-epoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10287305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Epoxycyclopentanone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YE5ZMA2RMR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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